molecular formula C15H26N2O4 B7924046 {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7924046
M. Wt: 298.38 g/mol
InChI Key: HKGJGVVZDJIIHG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid features a chiral (S)-configured pyrrolidine core modified with a tert-butoxycarbonyl (Boc)-protected cyclopropylamino-methyl group and an acetic acid moiety. This structure combines rigidity from the cyclopropane ring with the conformational flexibility of the pyrrolidine and the hydrophilic carboxylic acid group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the cyclopropane may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-[(2S)-2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJGVVZDJIIHG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclopropylamine

The cyclopropylamine group is protected before integration into the pyrrolidine scaffold to prevent side reactions.

Procedure :

  • React cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C.

  • Use 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq) and stir for 12 hours under nitrogen.

  • Yield: 92–95% after aqueous workup and solvent evaporation.

Key Data :

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time12 hours
CatalystDMAP (0.1 eq)
PurificationSilica gel chromatography

Pyrrolidine Ring Formation with Chiral Induction

The (S)-configured pyrrolidine ring is constructed via asymmetric hydrogenation or resolution of racemic intermediates.

Method A (Asymmetric Hydrogenation) :

  • Hydrogenate 2-pyrrolidone derivatives using a chiral Rhodium catalyst (e.g., (R,R)-Et-DuPhos) at 50 psi H₂.

  • Achieve enantiomeric excess (ee) >98% with 0.5 mol% catalyst loading.

Method B (Kinetic Resolution) :

  • Hydrolyze racemic methyl pyrrolidine-2-carboxylate using Pseudomonas cepacia lipase (PS-C) in phosphate buffer (pH 7.4).

  • Isolate (S)-enantiomer with 99% ee after recrystallization.

Coupling of Boc-Protected Cyclopropylamine to Pyrrolidine

The Boc-cyclopropylamine is linked to the pyrrolidine via reductive amination or nucleophilic substitution.

Reductive Amination Protocol :

  • React Boc-cyclopropylamine with pyrrolidine-2-carbaldehyde in tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (STAB) as a reducing agent (1.2 eq) at 0°C.

  • Stir for 6 hours, then purify via flash chromatography (hexane:ethyl acetate = 3:1).

  • Yield: 85–88%; Purity: ≥97% (HPLC).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

  • Boc Protection : Tubular reactor with residence time of 30 minutes at 10°C.

  • Reductive Amination : Packed-bed reactor containing immobilized STAB for catalyst recycling.

Purification and Quality Control

Final purification employs preparative HPLC with a C18 column (acetonitrile/0.1% formic acid gradient). Critical quality metrics:

ParameterSpecification
Purity (HPLC)≥99.5%
Enantiomeric Excess≥99% (S)-isomer
Residual Solvents<50 ppm (ICH Q3C)

Challenges and Mitigation Strategies

Stereochemical Integrity Maintenance

  • Racemization Risk : Occurs during acetic acid coupling at elevated temperatures. Mitigated by keeping reactions below 80°C and using bulky bases (e.g., DIPEA).

  • Chiral Resolution : Use of chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) ensures >99% ee.

Boc Group Stability

  • Acid Sensitivity : Boc cleavage observed at pH <4. Avoid strong acids during workup; use citric acid (pH 5) for neutralization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Reductive Amination8597High1,200
Mitsunobu Reaction7295Moderate2,500
Flow Synthesis9199High900

Data synthesized from Refs .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine functionality. Deprotection typically occurs under acidic conditions:

Reagents/ConditionsReaction OutcomeYield (%)Source
Trifluoroacetic acid (TFA)Cleaves Boc group to yield primary amine (-NH₂) at cyclopropane-pyrrolidine junction85–92
HCl in dioxane (4M)Generates hydrochloride salt of deprotected amine78–84
H₂SO₄/H₂O (1:1 v/v)Partial decomposition observed due to harsh conditions62

Key Findings :

  • TFA-mediated deprotection preserves stereochemistry at the pyrrolidine nitrogen due to mild conditions.

  • Residual cyclopropane ring stability under acidic conditions prevents ring-opening side reactions.

Nucleophilic Substitution at Cyclopropane

The cyclopropane ring exhibits strain-driven reactivity with electrophiles:

ReactantConditionsProductSelectivitySource
Bromine (Br₂)CH₂Cl₂, 0°C1,2-dibromocyclopropane derivative75% trans
H₂O₂/HClO₄50°C, 6 hCyclopropane diol via ring expansion68% cis
Grignard reagents (RMgX)THF, −78°C → RTRing-opening to form allylic amines81–89

Mechanistic Insight :

  • Bromination proceeds via radical intermediates, favoring trans-addition due to steric constraints.

  • Acid-catalyzed ring expansion involves carbocation rearrangement stabilized by adjacent pyrrolidine nitrogen.

Carboxylic Acid Functionalization

The acetic acid terminus undergoes standard derivatization:

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationDCC/DMAP, ROH (e.g., MeOH)Methyl ester prodrug forms93% conversion
AmidationEDCl/HOBt, RNH₂Amide conjugates for peptide synthesis87–91
Activation as acyl chlorideSOCl₂, refluxReactive intermediate for couplingsQuantitative

Notable Data :

  • Ester derivatives show improved lipid solubility (logP increase by 1.2–1.8 units) .

  • Amidation with benzylamine achieves 91% yield using EDCl/HOBt in DMF.

Hydrogenation of Pyrrolidine Ring

Catalytic hydrogenation modifies the pyrrolidine scaffold:

CatalystConditionsProductEnantiomeric Excess (ee)Source
Pd/C (10 wt%)H₂ (50 psi), EtOHSaturated pyrrolidine derivative98% (S-configuration)
Rh-Al₂O₃H₂ (30 psi), THFPartial saturation at C2–C3 position84%

Stereochemical Impact :

  • Chiral ligands like (S)-MeO-Biphep preserve configuration during hydrogenation .

  • Saturated derivatives exhibit altered pharmacokinetic profiles due to reduced ring strain.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antiviral agent. Research indicates that derivatives of pyrrolidine compounds can exhibit significant antiviral activities. For instance, patents have been filed detailing the synthesis and application of related compounds in treating viral infections . The structural modifications involving the cyclopropyl group may enhance the pharmacological profile of these compounds.

Synthesis of Bioactive Molecules

The synthesis of {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as a precursor for developing more complex bioactive molecules. The Boc protection allows for selective reactions that can lead to diverse derivatives with varying biological activities. For example, the compound can be utilized in the synthesis of peptide analogs or other medicinally relevant structures .

Structure-Activity Relationship (SAR) Studies

Research involving SAR studies has shown that modifications to the pyrrolidine and cyclopropyl groups can significantly influence the biological activity of related compounds. Understanding these relationships is crucial for designing more effective therapeutic agents . The compound's unique structure provides a platform for exploring these relationships in drug development.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of pyrrolidine derivatives demonstrated that compounds similar to {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibited promising results against specific viral strains. The mechanism of action involved interference with viral replication pathways, highlighting the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Synthesis and Characterization

In another case, researchers successfully synthesized {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid using a multi-step synthetic route. The characterization was performed using NMR and HPLC techniques, confirming the purity and structural integrity of the compound. This synthesis pathway could serve as a model for producing similar compounds in medicinal chemistry research .

Mechanism of Action

The mechanism of action of {(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites. The cyclopropyl group can influence the compound’s reactivity and binding properties. The pyrrolidine ring provides structural rigidity and can participate in various chemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Pyrrolidine Derivatives

(a) [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
  • Structural Differences : Replaces the cyclopropyl group with an isopropyl substituent.
  • Molecular weight (286.37 g/mol) is lower than the target compound’s estimated weight (~317 g/mol, based on analogues in ) .
  • Applications : Likely differs in receptor binding due to altered steric effects.
(b) 2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid
  • Structural Differences : Incorporates a fluorine atom at the 4-position of the pyrrolidine.
  • Molecular weight (247.26 g/mol) is lower than the target compound, suggesting reduced complexity .

Cyclopropane-Containing Analogues

(a) (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid
  • Structural Differences : Lacks the pyrrolidine ring; cyclopropane is directly attached to the acetic acid backbone.
  • Impact : Simplified structure (MW 215.25 g/mol) reduces steric hindrance but eliminates the conformational constraints imposed by the pyrrolidine. This may decrease selectivity in biological targets .

Piperidine vs. Pyrrolidine Scaffolds

(a) (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
  • Structural Differences : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Impact : Increased ring size alters spatial geometry and hydrogen-bonding capacity. Piperidine derivatives often exhibit higher lipophilicity, affecting membrane permeability .

Unprotected Pyrrolidine-Acetic Acid Derivatives

(a) 2-(Pyrrolidin-1-yl)acetic acid
  • Structural Differences: Lacks the Boc and cyclopropylamino groups.
  • Impact : Reduced molecular complexity (MW 143.17 g/mol) and absence of protective groups limit synthetic utility but may enhance aqueous solubility .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Hazard Profile (if available)
{(S)-2-[(tert-Boc-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid* C₁₈H₂₃N₂O₅ ~317 (estimated) Boc-protected, cyclopropyl, (S)-pyrrolidine Not reported
[(S)-3-(tert-Boc-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid C₁₅H₂₇N₂O₄ 286.37 Isopropyl substitution Discontinued; lab use only
2-((2S,4S)-1-(tert-Boc)-4-fluoropyrrolidin-2-yl)acetic acid C₁₁H₁₈FNO₄ 247.26 Fluorinated pyrrolidine No MSDS data
(S)-2-((tert-Boc)amino)-2-cyclopropylacetic acid C₁₀H₁₇NO₄ 215.25 Cyclopropane-acetic acid H315-H319-H335 (irritant)
2-(Pyrrolidin-1-yl)acetic acid C₆H₁₁NO₂ 143.17 Unprotected, simple structure No hazards reported

*Estimated based on analogues in and .

Research Findings and Trends

  • Synthetic Efficiency : Boc-protected pyrrolidines (e.g., compounds) are synthesized via CuCl₂-catalyzed reactions with yields >90%, suggesting robust methods for target compound preparation .
  • Biological Implications : Cyclopropane’s ring strain may enhance binding affinity in enzyme inhibitors, while fluorine substitution () improves pharmacokinetics .
  • Hazard Profiles : Cyclopropane-containing compounds (e.g., ) often exhibit irritant properties, necessitating careful handling .

Biological Activity

The compound {(S)-2-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 155976-13-9, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a cyclopropyl group. Its molecular formula is C10H17NO4C_{10}H_{17}NO_4, with a molecular weight of approximately 215.25 g/mol. The presence of these functional groups may influence its biological interactions.

PropertyValue
Molecular FormulaC10H17NO4C_{10}H_{17}NO_4
Molecular Weight215.25 g/mol
CAS Number155976-13-9
Storage ConditionsInert atmosphere, Room Temperature

Antiviral Properties

Research has indicated that compounds similar to {(S)-2-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit antiviral activities. For instance, studies on related pyrrolidine derivatives have shown efficacy against various viral targets, suggesting that modifications in the pyrrolidine structure can enhance antiviral potency .

Antitumor Activity

Recent investigations into the structure-activity relationships of pyrrolidine derivatives have revealed their potential as antitumor agents. The incorporation of specific substituents, such as cyclopropyl and Boc groups, has been linked to improved inhibitory effects on cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity in MCF-7 breast cancer cells .

Case Study:
A study examined the effects of a series of pyrrolidine derivatives on tumor growth in vivo. Results indicated that compounds with a cyclopropyl moiety showed enhanced antitumor activity compared to their non-cyclopropyl counterparts, highlighting the importance of structural modifications in drug design .

Anti-inflammatory Activity

Compounds with similar structures have also been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Structure-Activity Relationship (SAR)

The biological activity of {(S)-2-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be attributed to its unique structural features:

  • Pyrrolidine Ring : Essential for biological interaction due to its ability to mimic natural amino acids.
  • Cyclopropyl Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Boc Group : Provides protection for amine functionalities, which can be crucial for maintaining stability in biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (BOC)-protected intermediates with pyrrolidine-acetic acid derivatives. For example, analogs like 2-(1-BOC-pyrrolidin-2-yl)acetic acid (CAS 194154-91-1) are synthesized via nucleophilic substitution or amide bond formation under inert atmospheres . Optimization may include adjusting reaction temperatures (e.g., 0–25°C), using catalysts like HOBt/DCC for coupling, or employing high-purity reagents to minimize side products. Post-synthesis purification via flash chromatography (e.g., silica gel, eluent: EtOAc/hexane) or preparative HPLC is critical .

Q. Which analytical techniques are most effective for confirming stereochemical purity and structural integrity?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomeric excess (>99% for S-configuration). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₆H₂₇N₃O₅: 341.20 g/mol). Infrared (IR) spectroscopy identifies BOC carbonyl stretches (~1680–1720 cm⁻¹) .

Q. What are the best practices for handling and storage to maintain compound stability?

  • Methodological Answer : Store at –20°C under inert gas (argon) to prevent BOC group hydrolysis. Use nitrile gloves, safety goggles, and fume hoods during handling, as recommended in safety data sheets (SDS) for structurally related BOC-protected compounds . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can inform storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Validate purity using LC-MS (>95%) and replicate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity). Cross-reference with structurally similar compounds, such as Evocalcet (C₂₄H₂₆N₂O₂), which shares a BOC-pyrrolidine motif and requires stringent stereochemical control for activity .

Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., G-protein-coupled receptors) can model binding affinities. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in physiological conditions. ADMET predictors (e.g., SwissADME) evaluate logP (hydrophobicity) and CYP450 metabolism, informed by analogs like 2-(pyrrolidin-1-yl)acetic acid derivatives .

Q. How does the tert-butoxycarbonyl group influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Comparative studies with deprotected analogs (e.g., removing BOC via TFA) reveal the group’s role in enhancing solubility and plasma stability. In vivo PK studies in rodent models (e.g., IV/PO administration) measure half-life (t½) and bioavailability. For example, BOC groups in related compounds reduce first-pass metabolism by shielding amine functionalities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.